methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is a heterocyclic organic compound that features an imidazole ring substituted with a bromophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by esterification with methanol to introduce the carboxylate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-phenyl-1H-imidazole-4-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.
Methyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties.
Methyl 1-(4-fluorophenyl)-1H-imidazole-4-carboxylate: Contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
Uniqueness
Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its analogs .
Properties
Molecular Formula |
C11H9BrN2O2 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-14(7-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
YOWXEIBMWGOTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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